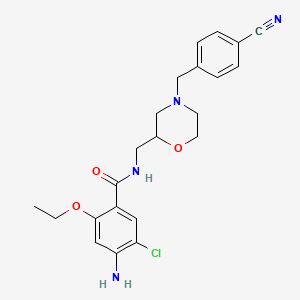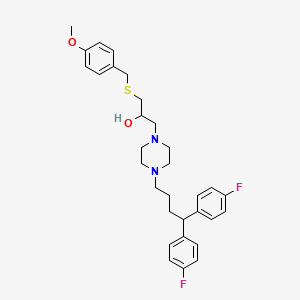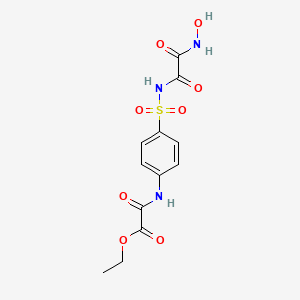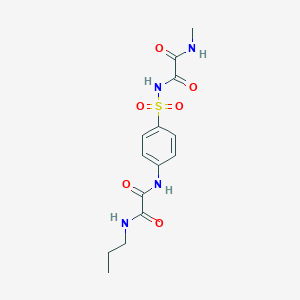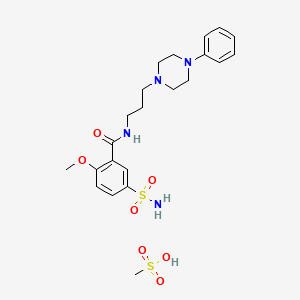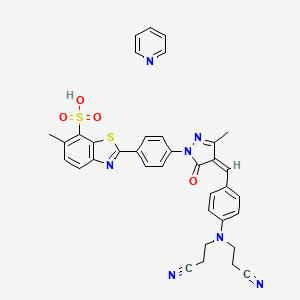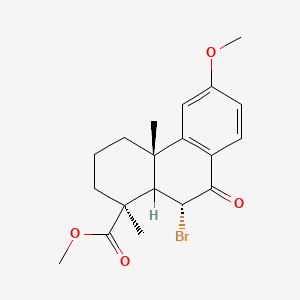
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate is a chemical compound with the molecular formula C19H23BrO4 and a molecular weight of 395.293 g/mol . This compound is a derivative of podocarpic acid, which is a naturally occurring diterpenoid found in the Podocarpaceae family of conifers. The compound is characterized by the presence of a bromine atom at the 6alpha position, a keto group at the 7 position, and a methoxy group at the O position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate typically involves the bromination of methyl O-methylpodocarpate. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and pH conditions . The reaction is usually carried out in a fume hood due to the hazardous nature of bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl O-methylpodocarpate: A precursor in the synthesis of Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate.
Podocarpic acid: The parent compound from which this compound is derived.
Dehydroabietic acid: Another diterpenoid with similar structural features.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 6alpha position and the keto group at the 7 position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1045-54-1 |
|---|---|
Formule moléculaire |
C19H23BrO4 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
methyl (1S,4aS,10R)-10-bromo-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C19H23BrO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16?,18+,19-/m0/s1 |
Clé InChI |
VXNUYSOLTINORZ-GEPVWJNCSA-N |
SMILES isomérique |
C[C@]12CCC[C@](C1[C@H](C(=O)C3=C2C=C(C=C3)OC)Br)(C)C(=O)OC |
SMILES canonique |
CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Br)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


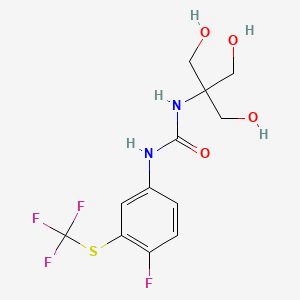


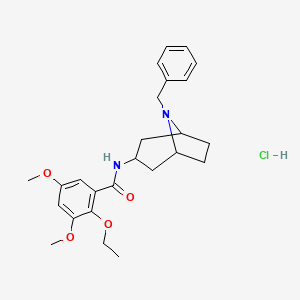
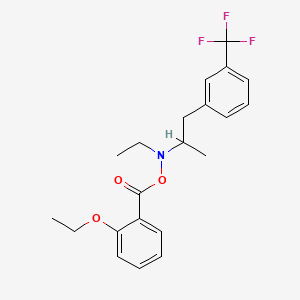
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
